Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Overview
Description
The compound of interest, Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, is a heterocyclic compound that is part of a broader class of azabicyclo compounds. These compounds are of significant interest in medicinal chemistry due to their potential as building blocks for drug discovery. The azabicyclo structure is characterized by a nitrogen atom incorporated into a bicyclic framework, which can impart unique chemical and physical properties to the molecule.
Synthesis Analysis
The synthesis of related azabicyclo compounds has been reported in the literature. For instance, a two-step multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been described, which serves as a precursor for further derivatization . Another study reports the synthesis of substituted 3-azabicyclo[3.2.0]heptanes using common chemicals such as benzaldehyde, allylamine, and cinnamic acid through a [2+2]-photochemical cyclization . Additionally, the synthesis of 3-benzyl-6-methyl-2-oxo-3,6-diazabicyclo[3.1.0]hexane as a synthetic intermediate for mitomycins has been achieved, showcasing the versatility of these compounds in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of azabicyclo compounds has been studied using techniques such as x-ray diffraction. For example, the crystal and molecular structure of 6-(p-iodobenzenesulfonyl)-3-oxa-6-azabicyclo[3.1.0]hexane has been determined, revealing a cis-fused aziridine and oxa-cyclopentane ring system in a boat conformation . This detailed structural information is crucial for understanding the reactivity and potential interactions of these molecules in biological systems.
Chemical Reactions Analysis
Azabicyclo compounds can undergo various chemical reactions, which are essential for their application in drug synthesis. The literature describes the transformation of azabicyclo compounds into thiosulfonates or methyl sulfides under specific conditions, demonstrating their reactivity and potential for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclo compounds are influenced by their unique molecular structures. While specific data on Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate is not provided, related compounds have been characterized. For instance, the isolation and characterization of methyl and benzyl 3-oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylates have been reported, with observations of both endo and exo-isomers . These findings suggest that azabicyclo compounds can exist in different isomeric forms, which may have implications for their physical properties such as solubility, melting point, and stability.
Scientific Research Applications
Synthesis and Antimalarial Activity
Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate derivatives have been synthesized and evaluated for their antimalarial activities. These compounds, with varying side chains and substituents, demonstrated in vitro activity against the malaria-causing Plasmodium falciparum (K1 strain) (Ningsanont et al., 2003).
Synthesis of Bicyclic β-Lactams
This compound is instrumental in the stereoselective synthesis of bicyclic β-lactams, which are valuable in pharmaceutical research. The methodology developed for their synthesis offers a new avenue for drug design (Mollet et al., 2012), (Leemans et al., 2010).
Potential in Neuropathic Pain Treatment
Compounds derived from benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate have shown promise as inhibitors of T-type calcium channels, offering potential therapeutic applications in the treatment of neuropathic pain (Kim & Nam, 2016).
Utility in Organic Synthesis
This compound plays a crucial role in organic synthesis, particularly in the preparation of functionalized spiro compounds and 3,4-epoxypyrrolines. These products are significant in the synthesis of bioactive compounds and materials science (Smetanin et al., 2020), (Filatov et al., 2017).
Development of Novel Medicinal Compounds
It is employed in the development of novel medicinal compounds, such as β-lactam antibiotics and other therapeutic agents, demonstrating its versatility and importance in medicinal chemistry (Wolan et al., 2011).
Safety And Hazards
This compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has the hazard statements H302, H315, H319, H335 . The precautionary statements for this compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-12(13-6-10-11(7-13)16-10)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDACFZWWMAUBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)CN1C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622937 | |
Record name | Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
CAS RN |
31865-25-5 | |
Record name | Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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